molecular formula C17H23N5OS B2516488 N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2310122-53-1

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No. B2516488
CAS RN: 2310122-53-1
M. Wt: 345.47
InChI Key: KFPHVBRYEJTDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mechanism of Action

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways involved in B-cell proliferation and survival. This leads to apoptosis of malignant B-cells and regression of tumors.
Biochemical and physiological effects:
N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has also been shown to modulate the immune system by inhibiting B-cell activation and antibody production.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is its specificity for BTK, which minimizes off-target effects and toxicity. However, its efficacy may be limited in certain types of B-cell malignancies that are resistant to BTK inhibition. Additionally, the optimal dosing and treatment schedule of N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide may vary depending on the specific disease being treated.

Future Directions

Future research on N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide could focus on its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Additionally, the development of biomarkers to predict response to N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide could help identify patients who are most likely to benefit from treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide in patients with B-cell malignancies.

Synthesis Methods

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials, including 4-(tert-butyl)phenylamine, 1,2,5-thiadiazol-3-ylamine, and piperazine-1-carboxylic acid. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-(tert-butyl)phenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, resulting in tumor regression.

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-17(2,3)13-4-6-14(7-5-13)19-16(23)22-10-8-21(9-11-22)15-12-18-24-20-15/h4-7,12H,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPHVBRYEJTDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.